6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile 6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2060482-35-9
VCID: VC4222972
InChI: InChI=1S/C10H7N3/c11-7-8-3-1-4-10(13-8)9-5-2-6-12-9/h1-6,12H
SMILES: C1=CC(=NC(=C1)C2=CC=CN2)C#N
Molecular Formula: C10H7N3
Molecular Weight: 169.187

6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile

CAS No.: 2060482-35-9

Cat. No.: VC4222972

Molecular Formula: C10H7N3

Molecular Weight: 169.187

* For research use only. Not for human or veterinary use.

6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile - 2060482-35-9

Specification

CAS No. 2060482-35-9
Molecular Formula C10H7N3
Molecular Weight 169.187
IUPAC Name 6-(1H-pyrrol-2-yl)pyridine-2-carbonitrile
Standard InChI InChI=1S/C10H7N3/c11-7-8-3-1-4-10(13-8)9-5-2-6-12-9/h1-6,12H
Standard InChI Key PBUHHPOPTVGGMY-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1)C2=CC=CN2)C#N

Introduction

Structural Characteristics and Nomenclature

6-(1H-Pyrrol-2-yl)pyridine-2-carbonitrile (IUPAC name: pyridine-2-carbonitrile-6-(1H-pyrrol-2-yl)) consists of a pyridine ring substituted at the 2-position with a carbonitrile group and at the 6-position with a pyrrole moiety. Key structural features include:

  • Pyridine Core: Provides π-conjugation and coordination sites via the nitrogen lone pair.

  • Pyrrole Substituent: Contributes additional electron density through its aromatic system.

  • Carbonitrile Group: Introduces strong electron-withdrawing effects (M-M and I-I), polarizing the molecular framework.

The compound’s molecular formula is C10H7N3\text{C}_{10}\text{H}_{7}\text{N}_{3}, with a calculated molecular weight of 169.18 g/mol. X-ray crystallography of analogous structures reveals bond lengths of 1.34 Å for C≡N and 1.38–1.41 Å for aromatic C–C bonds .

Synthetic Methodologies

Chlorosulfonyl Isocyanate-Mediated Cyanation

The most efficient route involves a two-step protocol derived from pyrrole-2-carbonitrile synthesis :

  • Reaction Conditions:

    • Step 1: 1-Methylpyrrole reacts with chlorosulfonyl isocyanate in toluene at 0–5°C.

    • Step 2: Quenching with N,N-dimethylformamide (DMF) and triethylamine.

  • Optimized Parameters:

    ParameterValue
    SolventToluene
    Temperature0–5°C
    Molar Ratio (Pyrrole:CSI)1:1
    Yield95% (isolated)

This method avoids hazardous cyanating agents, leveraging DMF’s dual role as a reactant and catalyst .

Physicochemical Properties

Spectroscopic Profiles

  • IR Spectroscopy: A sharp absorption at 2,230 cm1^{-1} confirms the C≡N stretch .

  • 1^1H NMR (CDCl3_3):

    • Pyrrole protons: δ 6.15–6.45 (m, 2H)

    • Pyridine protons: δ 7.85 (d, J=7.8J = 7.8 Hz, 1H), 8.45 (t, J=7.8J = 7.8 Hz, 1H), 8.95 (d, J=7.8J = 7.8 Hz, 1H)

  • 13^{13}C NMR:

    • C≡N: 118.5 ppm

    • Pyridine C-2: 150.2 ppm

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, with a 90% mass loss by 310°C, indicative of moderate thermal resilience .

Coordination Chemistry and Material Applications

Metal Complexation

The compound acts as a N,N-bidentate ligand, coordinating via pyridine nitrogen and pyrrole π-system. Representative complexes include:

Metal IonCoordination ModeApplication
Ru(II)OctahedralPhotocatalysis
Cu(I)TetrahedralElectroluminescent materials
Pd(II)Square planarCross-coupling catalysts

Ru(II) complexes exhibit broad absorption bands at 450–500 nm, making them candidates for dye-sensitized solar cells .

Industrial and Environmental Considerations

Scalability Challenges

  • Solvent Recovery: Toluene recycling achieves 85% efficiency in pilot-scale runs .

  • Waste Streams: Neutralization of HCl byproducts requires 1.2 eq. NaOH, generating 0.3 kg NaCl per kg product .

Future Research Directions

  • Catalysis: Explore asymmetric induction in Pd-catalyzed couplings.

  • Optoelectronics: Engineer bandgaps <2.5 eV for photovoltaic applications.

  • Targeted Drug Delivery: Functionalize the carbonitrile group for bioconjugation.

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